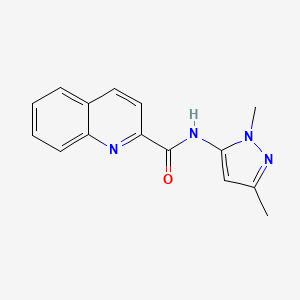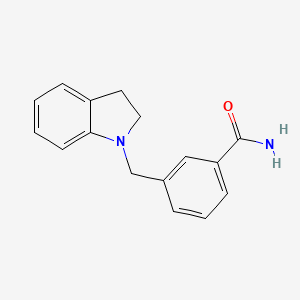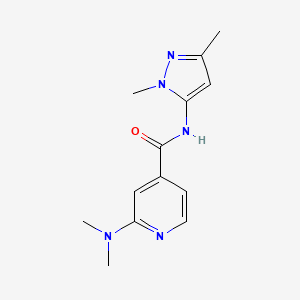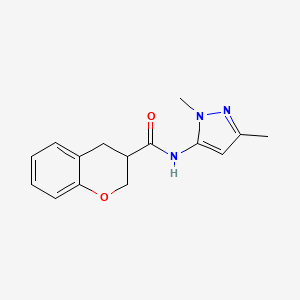
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQX and is a non-competitive antagonist of the AMPA receptor.
Mecanismo De Acción
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor and preventing the activation of the ion channel. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the induction of LTP, which is necessary for synaptic plasticity and memory formation. This compound has also been found to have neuroprotective effects by preventing the excitotoxicity of glutamate in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide in lab experiments is its potency as a non-competitive antagonist of the AMPA receptor. This allows for the precise control of the receptor activity and the study of its effects on synaptic plasticity and memory formation. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which can affect the interpretation of the results.
Direcciones Futuras
There are many future directions for the study of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide. One of the areas of interest is the development of more potent and selective non-competitive antagonists of the AMPA receptor for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the study of the role of the AMPA receptor in synaptic plasticity and memory formation, which can lead to the development of new therapies for memory-related disorders. Additionally, the use of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide in combination with other compounds can lead to the discovery of new drug targets and the development of more effective therapies.
Conclusion:
In conclusion, N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency as a non-competitive antagonist of the AMPA receptor makes it a valuable tool for the study of synaptic plasticity and memory formation. However, its potential toxicity and off-target effects should be taken into consideration when interpreting the results of lab experiments. The future directions for the study of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide are vast and can lead to the development of new therapies for neurological disorders.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with 3,5-dimethylpyrazole in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to be a potent non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptors that are involved in synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-9-14(19(2)18-10)17-15(20)13-8-7-11-5-3-4-6-12(11)16-13/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTCQGFRNUVLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)

![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)


![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)

![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)


![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)
